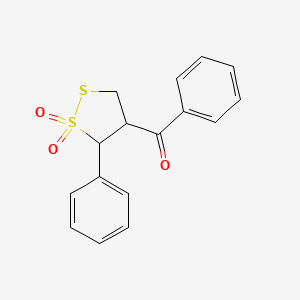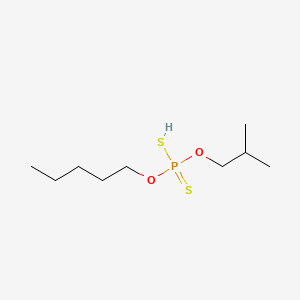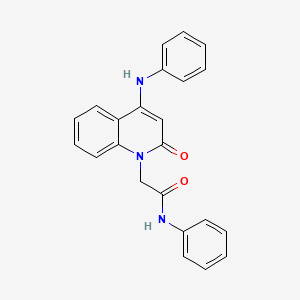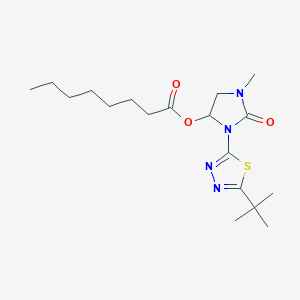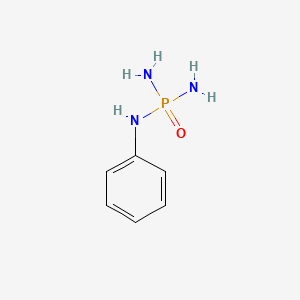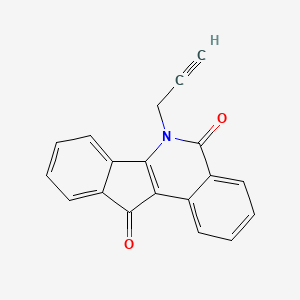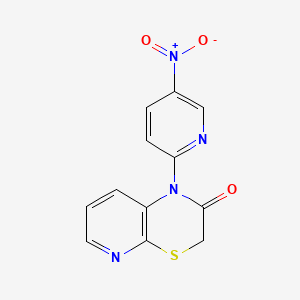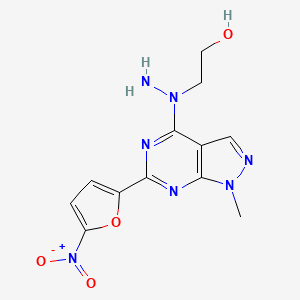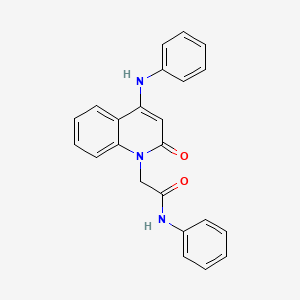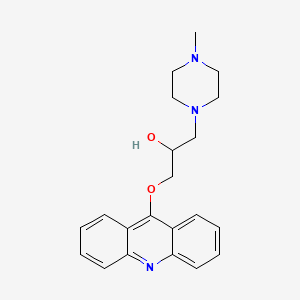
alpha-((9-Acridinyloxy)methyl)-4-methyl-1-piperazineethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-((9-Acridinyloxy)methyl)-4-methyl-1-piperazineethanol is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((9-Acridinyloxy)methyl)-4-methyl-1-piperazineethanol typically involves a multi-step process. One common method includes the reaction of 9-acridinyl chloride with piperazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-((9-Acridinyloxy)methyl)-4-methyl-1-piperazineethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acridine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridone derivatives, while reduction can produce reduced acridine compounds .
Aplicaciones Científicas De Investigación
Alpha-((9-Acridinyloxy)methyl)-4-methyl-1-piperazineethanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with DNA and proteins, making it a valuable tool in molecular biology research.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase enzymes.
Industry: Utilized in the development of fluorescent dyes and materials for imaging applications.
Mecanismo De Acción
The mechanism of action of alpha-((9-Acridinyloxy)methyl)-4-methyl-1-piperazineethanol involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell cycle arrest and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer agent.
Quinacrine: Known for its antimalarial and antimicrobial properties.
DACA (N-(2-(dimethylamino)ethyl)acridine-4-carboxamide): Investigated for its anticancer activity.
Uniqueness
Alpha-((9-Acridinyloxy)methyl)-4-methyl-1-piperazineethanol is unique due to its specific molecular structure, which allows for effective DNA intercalation and topoisomerase inhibition. This makes it a promising candidate for further research and development in the field of medicinal chemistry .
Propiedades
Número CAS |
113105-89-8 |
|---|---|
Fórmula molecular |
C21H25N3O2 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
1-acridin-9-yloxy-3-(4-methylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C21H25N3O2/c1-23-10-12-24(13-11-23)14-16(25)15-26-21-17-6-2-4-8-19(17)22-20-9-5-3-7-18(20)21/h2-9,16,25H,10-15H2,1H3 |
Clave InChI |
WDRFSSXMFZWUNJ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CC(COC2=C3C=CC=CC3=NC4=CC=CC=C42)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide](/img/structure/B12812110.png)
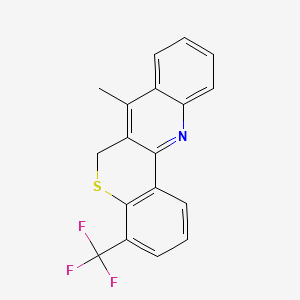
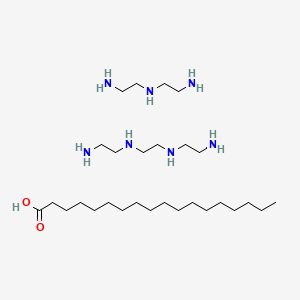
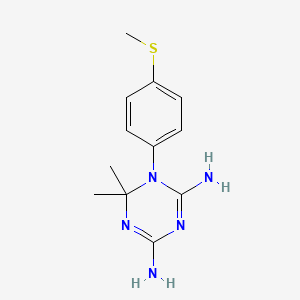
![5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B12812129.png)
